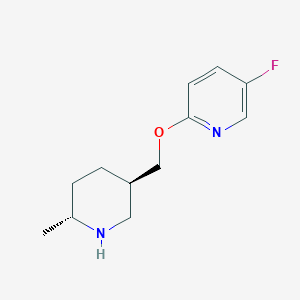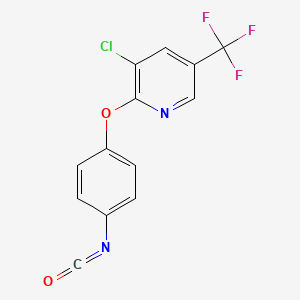
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine
概要
説明
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine is an aromatic amine that consists of a naphthalene core with a methyl group and an aminomethyl group attached to it. This compound is known for its versatility and is used in various fields such as organic synthesis, pharmaceutical research, analytical chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: N-methyl-1-(1-methylnaphthalen-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 1-methylnaphthalene with formaldehyde and methylamine under acidic conditions. The reaction typically proceeds through a Mannich reaction mechanism, where the formaldehyde and methylamine form an iminium ion intermediate that reacts with the naphthalene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The compound is then purified through techniques such as recrystallization or distillation .
化学反応の分析
Types of Reactions: N-methyl-1-(1-methylnaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methyl and aminomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can produce various substituted naphthalene compounds .
科学的研究の応用
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound acts as a fluorescent dye, emitting intense blue fluorescence under ultraviolet light, making it useful in fluorescence microscopy and imaging techniques.
Medicine: It plays a crucial role in the synthesis of terbinafine hydrochloride, an antifungal medication used to treat fungal infections such as athlete’s foot and ringworm.
作用機序
The mechanism by which N-methyl-1-(1-methylnaphthalen-2-yl)methanamine exerts its effects varies depending on its application. In the synthesis of terbinafine hydrochloride, the compound acts as a key intermediate, enabling the conversion of precursor compounds into the desired final product through a series of well-defined chemical reactions, including condensation and cyclization .
類似化合物との比較
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine can be compared with other similar compounds such as:
N-Methyl-1-naphthalenemethylamine: This compound has a similar structure but lacks the additional methyl group on the naphthalene ring.
1-Methyl-1-naphthalenemethylamine: Another similar compound, differing in the position of the methyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to act as a fluorescent dye and its role in the synthesis of important pharmaceutical compounds highlight its versatility and significance in various fields .
特性
分子式 |
C13H15N |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
N-methyl-1-(1-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C13H15N/c1-10-12(9-14-2)8-7-11-5-3-4-6-13(10)11/h3-8,14H,9H2,1-2H3 |
InChIキー |
IWNLGJRCSYPIEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CC=CC=C12)CNC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8675533.png)


